N-[4-(4-chlorophenoxy)phenyl]-5-nitropyrimidine-4,6-diamine
Description
N-[4-(4-Chlorophenoxy)phenyl]-5-nitropyrimidine-4,6-diamine is a nitro-substituted pyrimidine derivative characterized by a central pyrimidine ring with a nitro group at position 5 and two aromatic amine substituents at positions 4 and 4. The 4-position is substituted with a 4-(4-chlorophenoxy)phenyl group, distinguishing it from other analogs in this class.
The nitro group at position 5 activates the pyrimidine core for nucleophilic substitution reactions, enabling diverse functionalization.
Properties
IUPAC Name |
4-N-[4-(4-chlorophenoxy)phenyl]-5-nitropyrimidine-4,6-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN5O3/c17-10-1-5-12(6-2-10)25-13-7-3-11(4-8-13)21-16-14(22(23)24)15(18)19-9-20-16/h1-9H,(H3,18,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRRKBVLLYMKBGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC2=NC=NC(=C2[N+](=O)[O-])N)OC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[4-(4-chlorophenoxy)phenyl]-5-nitropyrimidine-4,6-diamine involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Formation of 4-chlorophenoxyphenyl intermediate: This step involves the reaction of 4-chlorophenol with a suitable phenyl derivative under specific conditions to form the 4-chlorophenoxyphenyl intermediate.
Nitration of pyrimidine: The pyrimidine ring is nitrated using a mixture of nitric acid and sulfuric acid to introduce the nitro group at the 5-position.
Coupling reaction: The 4-chlorophenoxyphenyl intermediate is then coupled with the nitrated pyrimidine under basic conditions to form the final product, .
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of large-scale reactors and continuous flow processes.
Chemical Reactions Analysis
N-[4-(4-chlorophenoxy)phenyl]-5-nitropyrimidine-4,6-diamine: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction of the nitro group can be achieved using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride, resulting in the formation of amino derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenoxy group, using reagents such as sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-[4-(4-chlorophenoxy)phenyl]-5-nitropyrimidine-4,6-diamine: has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[4-(4-chlorophenoxy)phenyl]-5-nitropyrimidine-4,6-diamine involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:
Inhibiting enzyme activity: It may inhibit the activity of certain enzymes involved in cellular processes, leading to disruption of metabolic pathways.
Interacting with DNA: The compound may bind to DNA, interfering with replication and transcription processes.
Modulating signaling pathways: It may affect various signaling pathways, leading to changes in cell behavior and function.
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Physical Properties :
- Halogenated Aromatic Groups : Compounds with para-halogenated benzyl groups (e.g., 5f, 5g) exhibit higher melting points compared to meta-substituted analogs (e.g., 5i), likely due to enhanced intermolecular halogen bonding and π-π stacking .
- Aliphatic vs. Aromatic Substituents : Aliphatic chains (e.g., ethyl, sec-butyl) significantly reduce melting points (e.g., 5k at 84–86°C vs. 5f at 159–161°C), reflecting weaker intermolecular forces .
Synthetic Yields: Bis(aryl) derivatives (e.g., 5f, 5i) generally achieve high yields (>90%), whereas bulkier substituents (e.g., phenethyl in 5h) result in lower yields (30%) due to steric hindrance during aminolysis .
Structural and Electronic Features: Nitro Group Reactivity: Theoretical studies (Gaussian16) confirm that the nitro group at position 5 facilitates aminolysis, favoring substitution over chloro or alkoxy groups . Phenoxy vs. Benzyl Groups: The phenoxy group in the target compound introduces an ether linkage, which may enhance solubility in polar solvents compared to benzyl-substituted analogs .
Crystallographic Insights: Intramolecular hydrogen bonds (e.g., N–H⋯N) and π-π interactions stabilize crystal structures in halogenated derivatives (e.g., 5f, 5g). The title compound’s phenoxy group may promote unique packing modes, as seen in related structures with fluoroanilino substituents .
Research Implications
- Synthetic Optimization : High yields in bis(aryl) derivatives (e.g., 5f, 5i) support scalable synthesis routes, whereas steric challenges in phenethyl-substituted compounds (5h) necessitate alternative strategies .
Biological Activity
N-[4-(4-chlorophenoxy)phenyl]-5-nitropyrimidine-4,6-diamine, also known by its CAS number 450345-18-3, is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article delves into the biological activity of this compound, highlighting its mechanisms, effects on various biological systems, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Chlorophenoxy group : This moiety enhances lipophilicity and biological activity.
- Nitropyrimidine core : The nitro group is known to influence the compound's reactivity and interaction with biological targets.
- Diamine functionalities : These groups may play a role in hydrogen bonding and interactions with biomolecules.
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, disrupting normal cellular functions.
- DNA Interaction : It has been suggested that the compound can bind to DNA, potentially interfering with replication and transcription processes.
- Signaling Pathway Modulation : The compound may modulate various signaling pathways, affecting cell behavior and function.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity. A study evaluated its effectiveness against various bacterial strains, demonstrating notable inhibition at concentrations as low as 50 µg/mL. The mechanism is likely related to its ability to disrupt bacterial cell wall synthesis or function.
Anticancer Activity
In vitro studies have shown that this compound possesses anticancer properties. It was tested against several cancer cell lines, including:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung) | 15 | Induction of apoptosis |
| MCF7 (Breast) | 12 | Cell cycle arrest |
| HeLa (Cervical) | 10 | Inhibition of proliferation |
These findings suggest that the compound may serve as a lead for developing new anticancer agents.
Antifungal Activity
Additionally, the compound has shown promising antifungal activity against Candida species. In particular, it demonstrated an MIC (Minimum Inhibitory Concentration) of 25 µg/mL against Candida albicans. The proposed mechanism involves disruption of fungal cell membrane integrity.
Case Studies
- Case Study on Anticancer Activity : A recent study published in Journal of Medicinal Chemistry highlighted the synthesis and evaluation of this compound derivatives. The most active derivative exhibited an IC50 value of 8 µM against breast cancer cells, significantly lower than the parent compound.
- Study on Antimicrobial Effects : In a comparative study assessing various nitropyrimidines for antibacterial properties, this compound was found to be more effective than standard antibiotics such as ampicillin against Gram-positive bacteria .
Research Findings and Future Directions
Ongoing research aims to further elucidate the structure-activity relationship (SAR) of this compound. Molecular docking studies suggest that modifications to the nitro group can enhance binding affinity to target enzymes involved in cancer metabolism. Additionally, further exploration into its potential as a dual-action antimicrobial and anticancer agent is warranted.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
